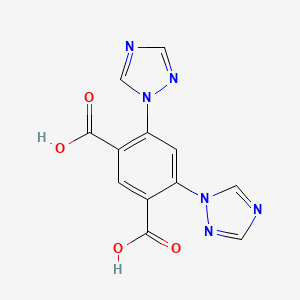
t-Boc-N-amido-PEG6-Tos
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Boc-N-amido-PEG6-Tos: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG6-Tos typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and PEGylation: Large quantities of the amino group are protected and PEGylated using automated reactors.
Purification: The intermediate products are purified using techniques such as column chromatography.
Final Tosylation: The final tosylation step is carried out in large reactors, followed by purification and quality control
化学反应分析
Types of Reactions:
Substitution Reactions: t-Boc-N-amido-PEG6-Tos undergoes nucleophilic substitution reactions where the tosyl group is replaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents
Major Products:
Substitution Products: The major products are PEGylated compounds with various functional groups replacing the tosyl group.
Deprotected Amine: The deprotected amine is a key intermediate for further functionalization
科学研究应用
Chemistry: t-Boc-N-amido-PEG6-Tos is widely used in the synthesis of PROTACs, which are valuable tools for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that selectively degrade specific proteins, allowing researchers to study protein degradation pathways and cellular processes .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in the treatment of diseases caused by aberrant protein function, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of novel drug candidates that target specific proteins for degradation .
作用机制
t-Boc-N-amido-PEG6-Tos functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
t-Boc-N-amido-PEG6-acid: Contains a terminal carboxylic acid and Boc-protected amino group, used for similar PEGylation purposes.
t-Boc-N-amido-PEG6-amine: A heterobifunctional PEG derivative used in the preparation of intramolecular linking agents.
Uniqueness: t-Boc-N-amido-PEG6-Tos is unique due to its tosyl group, which allows for selective nucleophilic substitution reactions, making it a versatile linker for the synthesis of various PROTACs .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO10S/c1-21-5-7-22(8-6-21)36(27,28)34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-25-23(26)35-24(2,3)4/h5-8H,9-20H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHWXQLQWBHGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-chlorophenyl)amino]urea](/img/structure/B8227301.png)

![5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227308.png)
![4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8227309.png)





![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)
![tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate](/img/structure/B8227366.png)
![2-(5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8227372.png)

